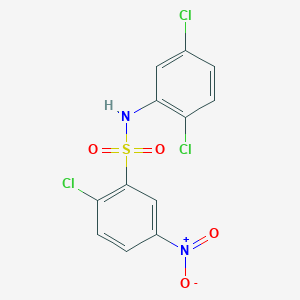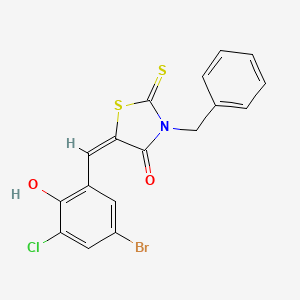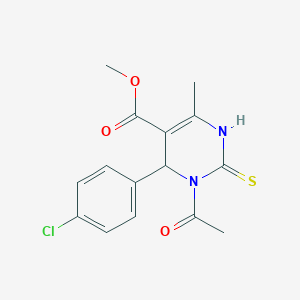
N~2~-(2-fluorophenyl)-N~1~-(4-methoxybenzyl)-N~2~-(methylsulfonyl)glycinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~2~-(2-fluorophenyl)-N~1~-(4-methoxybenzyl)-N~2~-(methylsulfonyl)glycinamide, also known as FMG-9, is a novel small molecule inhibitor that has attracted significant attention in the scientific community due to its potential therapeutic applications. This compound has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Mecanismo De Acción
The mechanism of action of N~2~-(2-fluorophenyl)-N~1~-(4-methoxybenzyl)-N~2~-(methylsulfonyl)glycinamide involves the inhibition of histone deacetylases, which leads to the modulation of gene expression. This modulation of gene expression can lead to the inhibition of cancer cell growth and reduced inflammation.
Biochemical and Physiological Effects:
N~2~-(2-fluorophenyl)-N~1~-(4-methoxybenzyl)-N~2~-(methylsulfonyl)glycinamide has been shown to have several biochemical and physiological effects, including the inhibition of cancer cell growth, reduced inflammation, and improved cognitive function. The compound has also been shown to have a neuroprotective effect, which could be beneficial in the treatment of neurodegenerative disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of N~2~-(2-fluorophenyl)-N~1~-(4-methoxybenzyl)-N~2~-(methylsulfonyl)glycinamide for lab experiments is its high potency, which allows for the use of lower concentrations of the compound. However, one of the limitations of N~2~-(2-fluorophenyl)-N~1~-(4-methoxybenzyl)-N~2~-(methylsulfonyl)glycinamide is its poor solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
For research include the development of more efficient synthesis methods, investigation of its potential therapeutic applications in other diseases, and exploration of its mechanism of action in more detail.
Métodos De Síntesis
The synthesis of N~2~-(2-fluorophenyl)-N~1~-(4-methoxybenzyl)-N~2~-(methylsulfonyl)glycinamide involves a multistep process that starts with 2-fluoroaniline and 4-methoxybenzaldehyde. The reaction between these two compounds leads to the formation of 2-fluoro-N-(4-methoxybenzyl)aniline, which is then subjected to a series of reactions to obtain N~2~-(2-fluorophenyl)-N~1~-(4-methoxybenzyl)-N~2~-(methylsulfonyl)glycinamide. The final product is obtained by reacting N-(2-fluorophenyl)-N-(4-methoxybenzyl)glycinamide with methylsulfonyl chloride in the presence of a base.
Aplicaciones Científicas De Investigación
N~2~-(2-fluorophenyl)-N~1~-(4-methoxybenzyl)-N~2~-(methylsulfonyl)glycinamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. The compound has been shown to inhibit the activity of several enzymes, including histone deacetylases, which play a critical role in the regulation of gene expression. N~2~-(2-fluorophenyl)-N~1~-(4-methoxybenzyl)-N~2~-(methylsulfonyl)glycinamide has also been shown to inhibit the growth of cancer cells and reduce inflammation in animal models.
Propiedades
IUPAC Name |
2-(2-fluoro-N-methylsulfonylanilino)-N-[(4-methoxyphenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2O4S/c1-24-14-9-7-13(8-10-14)11-19-17(21)12-20(25(2,22)23)16-6-4-3-5-15(16)18/h3-10H,11-12H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQYVNHBXNFCUQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)CN(C2=CC=CC=C2F)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6412489 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-{[1-(3-methoxybenzyl)-4-piperidinyl]oxy}-N-(2-pyridinylmethyl)benzamide](/img/structure/B5122415.png)
![2-{[5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(2-furylmethyl)acetamide](/img/structure/B5122432.png)
![3-benzyl-2-[3-(2-oxo-2H-chromen-3-yl)-1-phenyl-1H-pyrazol-4-yl]-1,3-thiazolidin-4-one](/img/structure/B5122444.png)
![10-allyl-3-hydroxy-3,4-dihydro-2H-[1,3]thiazino[3,2-a]benzimidazol-10-ium bromide](/img/structure/B5122445.png)

![4-acetyl-3-hydroxy-5-(2-methoxyphenyl)-1-[2-(1-piperazinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5122459.png)
![4-[2-(4-benzoyl-1-piperazinyl)-6-methyl-4-pyrimidinyl]morpholine](/img/structure/B5122466.png)
![2-[4-(4-ethoxyphenoxy)butoxy]naphthalene](/img/structure/B5122470.png)
![N-{[2-(benzylsulfonyl)-1-isobutyl-1H-imidazol-5-yl]methyl}-2-methoxy-N-methylethanamine](/img/structure/B5122477.png)
![4-(5-{[1-(3-fluorophenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-furyl)-3-methylbenzoic acid](/img/structure/B5122484.png)

![2-methoxy-4-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 2-nitrobenzenesulfonate](/img/structure/B5122499.png)